molecular formula C11H10Cl4N2O2 B14212092 3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate CAS No. 823190-58-5

3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate

Cat. No.: B14212092
CAS No.: 823190-58-5
M. Wt: 344.0 g/mol
InChI Key: PEBZPPQLNDDNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate is a chemical compound known for its unique structure and properties It is composed of a phenyl ring substituted with a dimethylamino group and a carbamate group linked to a tetrachloroethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate typically involves the reaction of 3-(dimethylamino)phenol with tetrachloroethylidene isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl carbamates .

Scientific Research Applications

3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate is unique due to its combination of a dimethylamino group, a phenyl ring, and a tetrachloroethylidene carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

823190-58-5

Molecular Formula

C11H10Cl4N2O2

Molecular Weight

344.0 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] N-(1,2,2,2-tetrachloroethylidene)carbamate

InChI

InChI=1S/C11H10Cl4N2O2/c1-17(2)7-4-3-5-8(6-7)19-10(18)16-9(12)11(13,14)15/h3-6H,1-2H3

InChI Key

PEBZPPQLNDDNDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N=C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.